molecular formula C9H8O2 B7902244 4-Methylphthalaldehyde

4-Methylphthalaldehyde

Cat. No. B7902244
M. Wt: 148.16 g/mol
InChI Key: NPPHAHFPMPOLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylphthalaldehyde is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylphthalaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylphthalaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organocatalytic Reactions : Trujillo et al. (2017) reported a DFT study on the cycloaddition of benzaldehyde with homophthalic anhydride, influenced by a bifunctional organocatalyst. This study is significant for understanding the catalytic mechanisms involving aldehydes like 4-Methylphthalaldehyde in organic synthesis (Trujillo et al., 2017).

  • Synthesis of Optical Materials : Barberis and Mikroyannidis (2006) synthesized aluminum and zinc complexes using 4-Methyl(methoxy or chloro)benzaldehyde. These complexes exhibited significant thermal stability and emitted blue-green light, making them relevant for photoluminescent applications (Barberis & Mikroyannidis, 2006).

  • Carbon Dioxide Adsorption : Li, Zhang, and Wang (2016) utilized 4-methylbenzaldehyde in synthesizing fluorinated microporous polyaminals for effective carbon dioxide adsorption. These materials showed enhanced CO2 uptake due to the presence of polar C–F bonds and nitrogen-rich skeletons (Li, Zhang, & Wang, 2016).

  • Kinetics and Mechanism in Chemical Reactions : Dehdab, Habibi-Khorassani, and Shahraki (2014) conducted a kinetic and mechanism study of the reaction involving 4-methyl-benzaldehyde, highlighting the importance of understanding reaction rates and pathways in organic synthesis (Dehdab et al., 2014).

  • Bioproduction of Aromatics : Craig and Daugulis (2013) explored the bioproduction of benzaldehyde, closely related to 4-Methylphthalaldehyde, using Pichia pastoris in a two-phase partitioning bioreactor. This study contributes to the field of biotechnological production of aromatic aldehydes (Craig & Daugulis, 2013).

  • Electrochemical Synthesis : Attour et al. (2008) investigated the electrochemical synthesis of 4-methylanisole to 4-methoxy-benzaldehyde-dimethylacetal, demonstrating the potential of electrochemical methods in synthesizing derivatives of benzaldehydes (Attour et al., 2008).

  • Synthesis of Schiff Base Compounds : Abdullmajed et al. (2021) synthesized Schiff base compounds involving 4-aminopyridine and 4-(N, N-dimethyl amino benzaldehyde), highlighting the use of 4-Methylphthalaldehyde derivatives in preparing Schiff bases with potential applications in non-linear optics (Abdullmajed et al., 2021).

  • Catalysis and Oxidation Processes : Işci et al. (2014) studied the use of sulfonamide-substituted iron phthalocyanine in oxidation reactions. This research contributes to understanding the role of phthalocyanine derivatives, closely related to 4-Methylphthalaldehyde, in catalytic oxidation processes (Işci et al., 2014).

properties

IUPAC Name

4-methylphthalaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPHAHFPMPOLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylphthalaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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